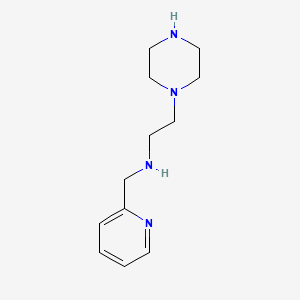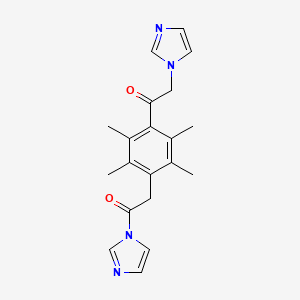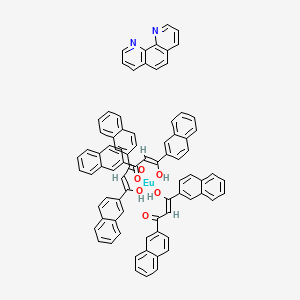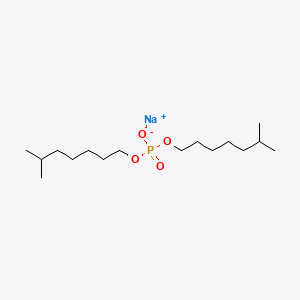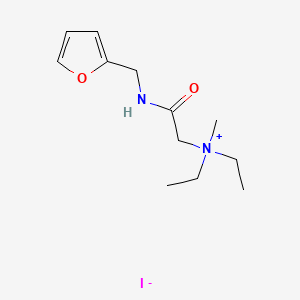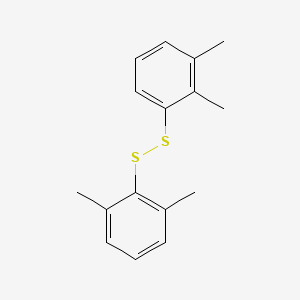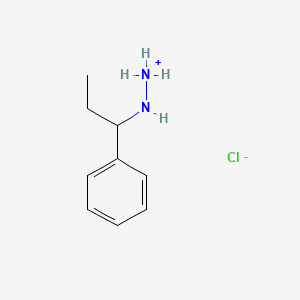
1-Phenyl-1-hydrazinopropane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-1-hydrazinopropane hydrochloride is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a phenyl group attached to a hydrazinopropane backbone
Métodos De Preparación
The synthesis of 1-Phenyl-1-hydrazinopropane hydrochloride typically involves the reaction of phenylhydrazine with propanal in the presence of hydrochloric acid. The reaction proceeds through a condensation mechanism, resulting in the formation of the desired hydrazine derivative. Industrial production methods often employ similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity.
-
Synthetic Route
Starting Materials: Phenylhydrazine and propanal.
Reaction Conditions: The reaction is carried out in the presence of hydrochloric acid, which acts as a catalyst.
Procedure: Phenylhydrazine is added to a solution of propanal in an appropriate solvent, followed by the addition of hydrochloric acid. The mixture is stirred at room temperature until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
-
Industrial Production
Optimization: Industrial methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Purification: Advanced purification techniques such as column chromatography or recrystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
1-Phenyl-1-hydrazinopropane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydrazine functional group, which is highly reactive.
-
Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: The reaction is typically carried out in an aqueous medium at elevated temperatures.
Products: Oxidation of this compound can lead to the formation of corresponding azines or other oxidized derivatives.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: The reaction is performed under anhydrous conditions to prevent hydrolysis of the hydrazine group.
Products: Reduction can yield the corresponding amine derivatives.
-
Substitution
Reagents: Halogenating agents or alkylating agents.
Conditions: The reaction is carried out in an organic solvent, often under reflux conditions.
Products: Substitution reactions can introduce various functional groups onto the phenyl ring or the hydrazine moiety.
Aplicaciones Científicas De Investigación
1-Phenyl-1-hydrazinopropane hydrochloride has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
-
Chemistry
Synthesis of Heterocycles: It is used as a building block for the synthesis of various heterocyclic compounds.
Catalysis: It serves as a catalyst in certain organic reactions, enhancing reaction rates and selectivity.
-
Biology
Enzyme Inhibition: It is studied for its potential to inhibit specific enzymes, making it a valuable tool in biochemical research.
Biological Assays: It is used in assays to study the interaction of hydrazine derivatives with biological molecules.
-
Medicine
Drug Development: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Pharmacological Studies: It is used in pharmacological studies to understand its mechanism of action and potential side effects.
-
Industry
Material Science: It is used in the development of new materials with unique properties.
Chemical Manufacturing: It serves as an intermediate in the production of various chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-1-hydrazinopropane hydrochloride involves its interaction with specific molecular targets, leading to various biochemical effects. The hydrazine group is known to interact with enzymes and other proteins, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the observed biological effects.
-
Molecular Targets
Enzymes: It can inhibit enzymes involved in metabolic pathways, affecting cellular metabolism.
Receptors: It may interact with cellular receptors, altering signal transduction pathways.
-
Pathways
Oxidative Stress: It can induce oxidative stress by generating reactive oxygen species, leading to cellular damage.
Apoptosis: It may trigger apoptotic pathways, leading to programmed cell death in certain cell types.
Comparación Con Compuestos Similares
1-Phenyl-1-hydrazinopropane hydrochloride can be compared with other hydrazine derivatives to highlight its unique properties and applications.
-
Similar Compounds
Phenylhydrazine: A simpler hydrazine derivative with similar reactivity but different applications.
1-Phenyl-2-hydrazinopropane: A related compound with a different substitution pattern, leading to distinct chemical and biological properties.
Hydrazine: The parent compound of all hydrazine derivatives, known for its high reactivity and toxicity.
-
Uniqueness
Chemical Structure: The presence of the phenyl group and the specific substitution pattern confer unique reactivity and selectivity.
Applications: Its diverse applications in various fields make it a valuable compound for scientific research.
Propiedades
Número CAS |
63991-92-4 |
|---|---|
Fórmula molecular |
C9H15ClN2 |
Peso molecular |
186.68 g/mol |
Nombre IUPAC |
(1-phenylpropylamino)azanium;chloride |
InChI |
InChI=1S/C9H14N2.ClH/c1-2-9(11-10)8-6-4-3-5-7-8;/h3-7,9,11H,2,10H2,1H3;1H |
Clave InChI |
ZUYBLYYJKIRVEM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1)N[NH3+].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


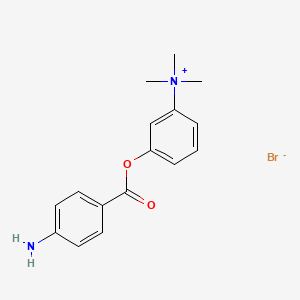

![1H-Pyrazole-3-carboxylic acid, 4-benz[cd]indol-2-yl-4,5-dihydro-5-oxo-, ethyl ester](/img/structure/B13777527.png)
![Hexanamide, N-[3-[(12-aminododecyl)amino]propyl]-6-[(1-oxohexyl)amino]-](/img/structure/B13777528.png)
